molecular formula C9H11NO2 B2376567 (S)-2-Hydroxy-N-methyl-2-phenylacetamide CAS No. 65645-88-7

(S)-2-Hydroxy-N-methyl-2-phenylacetamide

Cat. No. B2376567
CAS RN: 65645-88-7
M. Wt: 165.192
InChI Key: MXAUJGXTIIVWRS-QMMMGPOBSA-N
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Description

(S)-2-Hydroxy-N-methyl-2-phenylacetamide, also known as (S)-HMPA, is an important organic compound used in a variety of laboratory experiments and applications. It is a chiral molecule, meaning it has two non-superimposable mirror-image forms, and is a derivative of phenylacetic acid. (S)-HMPA has a wide range of applications in research and industrial settings, and has been used in the synthesis of several compounds, including pharmaceuticals and other organic compounds.

Scientific Research Applications

Muscarinic M(3) Receptor Antagonism

(S)-2-Hydroxy-N-methyl-2-phenylacetamide derivatives have been explored for their potential as muscarinic M(3) receptor antagonists. These compounds are designed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They show high selectivity for M(3) over M(2) receptors, suggesting their potential therapeutic value in clinical situations where such selectivity is desirable (Mitsuya et al., 2000).

Antagonism in Guinea Pig Ileum

Studies have also been conducted on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, derivatives of (S)-2-Hydroxy-N-methyl-2-phenylacetamide, for their activity as antagonists of the M3 muscarinic receptor in guinea pig ileum. This research contributes to understanding the compound's potential application in modulating muscarinic receptors (Broadley et al., 2011).

Enzymatic Reduction in Yeast

The compound has been utilized in enzymatic reduction experiments. Yeasts, specifically Saccharomyces cerevisiae mutants, have been employed to reduce keto esters and amides, producing optically active α- and β-hydroxy esters and amides. This includes the transformation of 2-oxo-2-phenylacetamide to (R)-(-)-2-hydroxy-2-phenylacetamide, illustrating its utility in chiral synthesis processes (Deol et al., 1976).

Detrusor Overactivity Treatment

Another application includes the treatment of overactive detrusor, a urinary bladder condition. N-(4-amino-2-butynyl)acetamide derivatives, structurally related to (S)-2-Hydroxy-N-methyl-2-phenylacetamide, have been synthesized and assessed for their efficacy in inhibiting detrusor contraction, showing potential as therapeutic agents (Take et al., 1992).

Arylacetamide Deacetylase Activity

The compound's interaction with human arylacetamide deacetylase (AADAC) has been explored. AADAC has been found to efficiently hydrolyze flutamide, an antiandrogen drug, suggesting the compound's role in drug metabolism and potential implications in the treatment of diseases like prostate cancer (Watanabe et al., 2009).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to investigate the antibacterial and modulatory activity of derivatives of (S)-2-Hydroxy-N-methyl-2-phenylacetamide. These studies highlight the compound's potential in developing new therapeutic strategies against bacterial resistance (Figueredo et al., 2020).

properties

IUPAC Name

(2S)-2-hydroxy-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUJGXTIIVWRS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-N-methyl-2-phenylacetamide

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